molecular formula C20H17NO2S B2967228 N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2176338-63-7

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2967228
CAS RN: 2176338-63-7
M. Wt: 335.42
InChI Key: UWPKTQVHMLFYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as BMT-047, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has highlighted the role of thiophene derivatives in the synthesis of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized through coupling reactions, leading to the creation of various nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the compound's utility in developing new chemical entities with potential applications in medicinal chemistry and materials science (Mohareb et al., 2004).

Anticancer Activity

The compound's framework has been utilized to design and synthesize derivatives with evaluated anticancer activities. A notable study designed substituted benzamides and tested them against various cancer cell lines, revealing some derivatives with higher anticancer activities than reference drugs, highlighting its potential as a scaffold for developing novel anticancer agents (Ravinaik et al., 2021).

Diuretic Activity

Another aspect of research involves evaluating the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, with findings indicating promising candidates for further investigation as diuretic agents. This illustrates the compound's relevance in discovering new therapeutic agents (Yar & Ansari, 2009).

Molecular Structure Analysis

The structural characterization of closely related benzamides, including the study of their molecular conformations and modes of supramolecular aggregation, provides insights into the structural basis of their chemical reactivity and potential interactions with biological targets. Such analyses are crucial for the rational design of functional materials and bioactive molecules (Sagar et al., 2018).

Supramolecular Gelators

The development of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators showcases the application of such compounds in materials science, particularly in creating gels with potential uses in drug delivery systems, tissue engineering, and as environmental sensors. This research avenue highlights the compound's versatility beyond traditional pharmaceutical applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-20(15-7-5-14(6-8-15)16-9-10-24-13-16)21-11-17-12-23-19-4-2-1-3-18(17)19/h1-10,13,17H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPKTQVHMLFYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.